CJ-13610

Übersicht

Beschreibung

- Es gehört zur Klasse der Inhibitoren, die für ihre Wirkung auf die 5-Lipoxygenase (5-LO) -Aktivität bekannt sind.

Herstellungsmethoden

Synthesewege: Spezifische Synthesewege für this compound sind nicht umfassend dokumentiert. Es kann mit etablierten Methoden der organischen Chemie synthetisiert werden.

Industrielle Produktion: Informationen zu großtechnischen Produktionsmethoden sind begrenzt, aber Forschungslabore können es für wissenschaftliche Untersuchungen herstellen.

Vorbereitungsmethoden

Synthetic Routes: Specific synthetic routes for CJ-13610 are not widely documented. it can be synthesized using established organic chemistry techniques.

Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories can produce it for scientific investigations.

Analyse Chemischer Reaktionen

Reaktivität: CJ-13610 unterliegt verschiedenen Reaktionen, einschließlich Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die spezifischen Produkte, die gebildet werden, hängen von den Reaktionsbedingungen und den Ausgangsmaterialien ab.

Wissenschaftliche Forschungsanwendungen

CJ-13610 is a potent and orally active inhibitor of the enzyme 5-lipoxygenase (5-LO), which is important in the metabolism of arachidonic acid to leukotrienes, inflammatory mediators involved in conditions such as asthma, arthritis, and cardiovascular diseases. this compound has been studied for potential therapeutic applications in managing pain and inflammation, particularly in preclinical models of osteoarthritis and other inflammatory disorders. Clinical studies have indicated promising results, though further research is needed to establish its efficacy and safety profile in humans.

Preclinical Studies and Pain Models

This compound has demonstrated efficacy in preclinical models of pain . Studies involving a rat medial meniscal transection model showed that oral doses of this compound reversed tactile allodynia and weight-bearing differential, which are indicators of pain associated with osteoarthritis . These findings suggest that the 5-LOX pathway and its leukotriene products are important mediators of pain .

In vitro studies have shown that this compound effectively inhibits leukotriene synthesis in human cells stimulated with pro-inflammatory agents. The compound has demonstrated significant efficacy in reducing inflammation and pain in various models, including those for osteoarthritis and other chronic pain conditions. Its potency has been compared favorably to other known 5-lipoxygenase inhibitors.

Structural Similarities and Functional Aspects

Several compounds share structural or functional similarities with this compound, primarily as inhibitors of 5-lipoxygenase:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Zileuton | 5-Lipoxygenase inhibitor | First approved drug for asthma treatment |

| AA-861 | Non-redox type inhibitor | Stronger anti-inflammatory effects in some models |

| BWA4C | Iron-chelating inhibitor | Different binding mechanism compared to this compound |

| Nordihydroguaiaretic Acid | Pan-lipoxygenase inhibitor | Broader target spectrum but less selective |

| C06 | Non-redox type inhibitor | Similar efficacy but different side effect profile |

This compound stands out due to its specific non-redox inhibition mechanism and favorable pharmacokinetic properties that allow for oral administration, making it a candidate for further clinical development.

Potential Applications

This compound has potential applications in asthma and chronic obstructive pulmonary disease .

Interactions with Biological Pathways

Interaction studies have explored how this compound affects various biological pathways beyond 5-lipoxygenase inhibition. Investigations have shown that it can alter cytokine release and modulate other inflammatory pathways, suggesting potential synergistic effects when used alongside other anti-inflammatory agents. Its interactions with different cell types and inflammatory stimuli have been explored to assess its broader pharmacological impact. Studies using lipid rafts of apoptotic murine EL4 T cells pre-exposed to this compound showed similar results to those obtained with the 5-LO inhibitor Zileuton, suggesting that during apoptosis, 5-LO gets associated with lipid rafts and synthesizes ligands that in turn stimulate PPARγ in macrophages .

Metabolism

Wirkmechanismus

- CJ-13610 inhibits 5-LO activity (IC50 ≈ 70 nM) .

- It reduces the biosynthesis of leukotriene B4 and regulates IL-6 mRNA expression in macrophages.

- The exact molecular targets and pathways involved require further investigation.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Die Potenz von CJ-13610 als 5-LO-Inhibitor hebt es von anderen ab.

Ähnliche Verbindungen: Obwohl detaillierte Vergleiche rar sind, existieren andere 5-LO-Inhibitoren, wie z. B. JNJ-47965567 und JW55 .

Biologische Aktivität

CJ-13610 is a potent inhibitor of 5-lipoxygenase (5-LO), an enzyme crucial in the metabolism of arachidonic acid to leukotrienes, which are inflammatory mediators implicated in various pathological conditions such as asthma, arthritis, and chronic pain. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.

This compound operates primarily by inhibiting 5-lipoxygenase through a non-redox mechanism. It competes with arachidonic acid for binding at the active site of 5-LO, thereby preventing the conversion of arachidonic acid into leukotrienes. This inhibition reduces the production of inflammatory mediators, which can alleviate symptoms associated with inflammatory diseases.

Key Features of this compound

| Feature | Description |

|---|---|

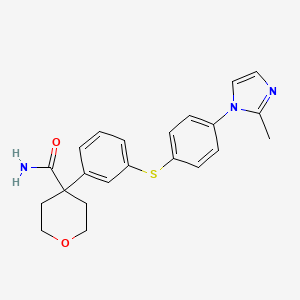

| Chemical Structure | 4-(3-(4-(2-methyl-1H-imidazol-1-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide |

| Inhibition Type | Non-redox type inhibition |

| Oral Bioavailability | Yes |

| IC50 Values | 70 nM (human PMNLs), 300 nM (recombinant 5-LO) |

Efficacy in Preclinical Models

This compound has demonstrated significant efficacy in various preclinical models of inflammation and pain:

- Chronic Inflammatory Pain Model : In a rat model using complete Freund's adjuvant, this compound was shown to reduce hyperalgesia and leukotriene B4 levels significantly. Doses ranging from 3 to 10 mg/kg were effective in reversing mechanical hyperalgesia .

- Osteoarthritis Model : In the rat medial meniscal transection model, this compound improved weight bearing and reduced tactile allodynia at doses between 0.6 to 6 mg/kg .

- Cytokine-Stimulated Cell Lines : Studies have indicated that this compound inhibits prostaglandin E2 release in human cancer cell lines (HeLa, A549) stimulated with TNFα/IL-1β, showing IC50 values comparable to its leukotriene inhibitory activities .

Comparative Studies

In comparative studies with other 5-LO inhibitors such as zileuton and AA-861, this compound exhibited similar or superior anti-inflammatory effects while maintaining a distinct mechanism of action. For example:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Non-redox type inhibitor | Potent oral bioavailability |

| Zileuton | Redox and iron chelator | Approved for asthma treatment |

| AA-861 | Non-redox type inhibitor | Stronger anti-inflammatory effects in some models |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- A study demonstrated that this compound treatment led to a significant reduction in pain scores in patients with osteoarthritis-like symptoms .

- Another investigation revealed that pharmacological inhibition of 5-LO by this compound affected stem cell capacity in acute myeloid leukemia models, suggesting broader implications for cancer therapeutics .

Eigenschaften

IUPAC Name |

4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-16-24-11-12-25(16)18-5-7-19(8-6-18)28-20-4-2-3-17(15-20)22(21(23)26)9-13-27-14-10-22/h2-8,11-12,15H,9-10,13-14H2,1H3,(H2,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTONMHDLLMOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047273 | |

| Record name | 4-(3-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl}phenyl)tetrahydro-2H-pyran-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179420-17-8 | |

| Record name | CJ 13610 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179420178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl}phenyl)tetrahydro-2H-pyran-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CJ-13610 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5275PJ1C59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.